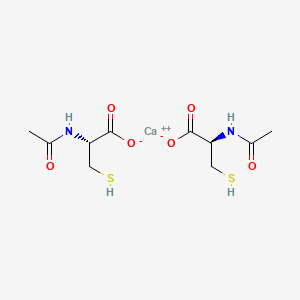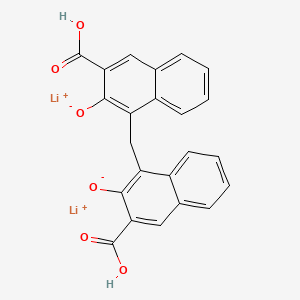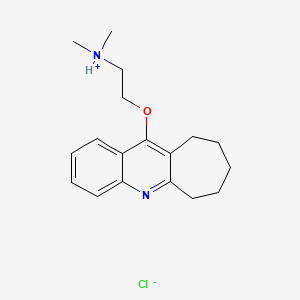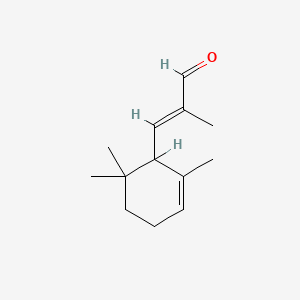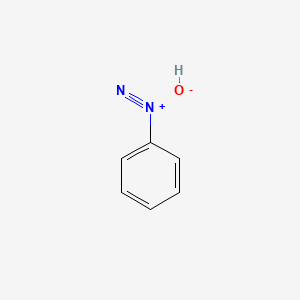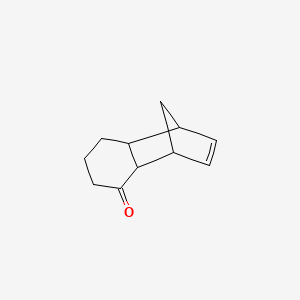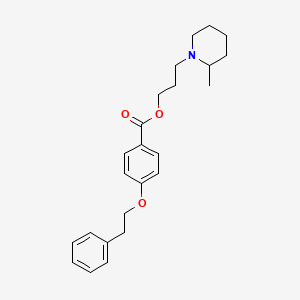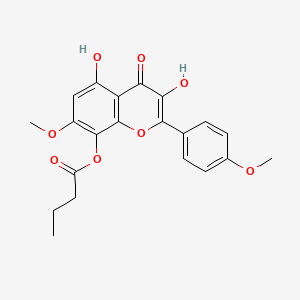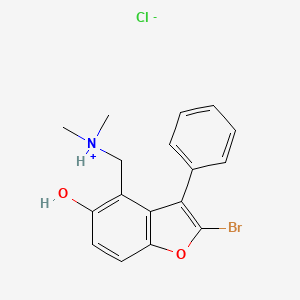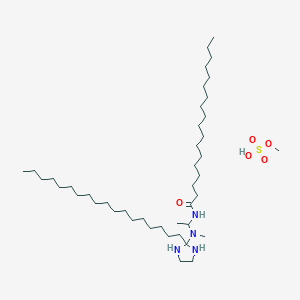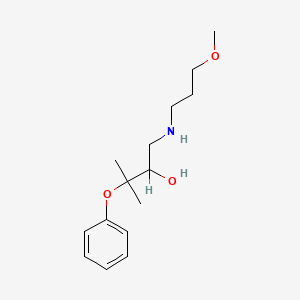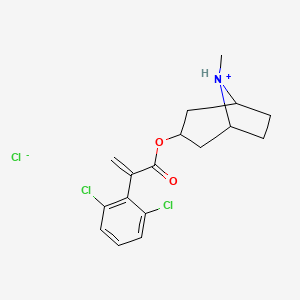![molecular formula C20H17N B13763418 7-ethyl-9-methylbenzo[c]acridine CAS No. 63039-89-4](/img/structure/B13763418.png)
7-ethyl-9-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-9-methylbenzo[c]acridine is a derivative of acridine, a heterocyclic compound known for its broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of this compound, characterized by its ethyl and methyl substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 7-ethyl-9-methylbenzo[c]acridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 9-aminoacridine derivatives with suitable aldehydes or ketones in the presence of acidic catalysts such as trifluoroacetic acid (TFA) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Ethyl-9-methylbenzo[c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
Scientific Research Applications
7-Ethyl-9-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool in studying DNA interactions and mechanisms.
Mechanism of Action
The primary mechanism of action of 7-ethyl-9-methylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as DNA replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer, leading to the unwinding of the DNA helix . Additionally, the compound may inhibit enzymes such as topoisomerases, further contributing to its biological effects .
Comparison with Similar Compounds
7-Ethyl-9-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties, amsacrine also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): This compound has shown promising anticancer activity and is currently under clinical investigation.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with significant anticancer potential.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
63039-89-4 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7-ethyl-9-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-3-15-17-10-9-14-6-4-5-7-16(14)20(17)21-19-11-8-13(2)12-18(15)19/h4-12H,3H2,1-2H3 |
InChI Key |
CMDIHSKBZAUELP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
